molecular formula C19H19N3O3S B2544925 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034412-52-5

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2544925
CAS No.: 2034412-52-5
M. Wt: 369.44
InChI Key: NOWWICQYZNLERE-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a tetrahydronaphthalene core and a benzo[c][1,2,5]thiadiazole moiety. Its molecular formula is C19H22N4O3SC_{19}H_{22}N_4O_3S, which contributes to its diverse biological activities. The presence of the hydroxyl and methoxy groups enhances its solubility and reactivity.

PropertyValue
Molecular FormulaC₁₉H₂₂N₄O₃S
Molecular Weight378.46 g/mol
StructureChemical Structure

Research indicates that this compound may act as an inhibitor of fatty acid amide hydrolase (FAAH) , an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, it could potentially increase endocannabinoid levels in the body, which are known to play roles in pain modulation, appetite regulation, and mood stabilization.

Anticancer Activity

Several studies have reported on the anticancer properties of compounds related to thiadiazole derivatives. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and lung adenocarcinoma (A549). For example, certain derivatives exhibited IC50 values as low as 1.61 µg/mL .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as methyl or methoxy substitutions on the aromatic rings, has been correlated with enhanced anticancer activity. This suggests that modifications to the benzo[c][1,2,5]thiadiazole moiety could further optimize its efficacy against cancer cells .

Antimicrobial Properties

The thiadiazole ring system has been associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds derived from this scaffold have demonstrated significant antibacterial effects with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like streptomycin .

Case Studies and Research Findings

Case Study 1: Antitumor Activity

A study by Evren et al. (2019) investigated novel N-substituted thiadiazoles for their anticancer properties. The results indicated that compounds similar to this compound showed promising selectivity against tumor cells while exhibiting low toxicity towards normal cells .

Case Study 2: Enzyme Inhibition

Research has also highlighted the potential of this compound in modulating endocannabinoid signaling pathways through FAAH inhibition. This mechanism is particularly relevant for developing treatments for chronic pain and anxiety disorders.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-25-14-5-6-15-12(9-14)3-2-8-19(15,24)11-20-18(23)13-4-7-16-17(10-13)22-26-21-16/h4-7,9-10,24H,2-3,8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWWICQYZNLERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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